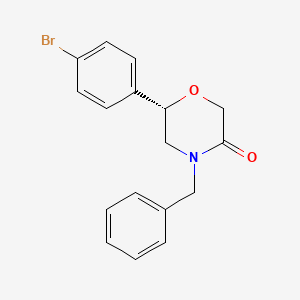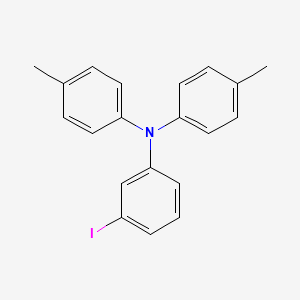
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine atoms, a diphenylphosphanyl group, and an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole typically involves multi-step organic reactions One common approach is to start with a pyrazole precursor, which undergoes bromination to introduce bromine atoms at the 3 and 4 positions The diphenylphosphanyl group is then introduced through a phosphination reaction, and the ethenyl group is added via a vinylation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for bromination and phosphination steps, as well as the development of efficient purification methods to isolate the desired product.
化学反应分析
Types of Reactions
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents in place of the bromine atoms.
科学研究应用
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The diphenylphosphanyl group can interact with metal ions, making the compound useful as a ligand in catalysis. The ethenyl group can participate in polymerization reactions, contributing to the formation of new materials.
相似化合物的比较
Similar Compounds
3,4-Dibromo-1H-pyrazole: Lacks the diphenylphosphanyl and ethenyl groups, making it less versatile in terms of chemical reactivity and applications.
5-(Diphenylphosphanyl)-1-ethenyl-1H-pyrazole: Lacks the bromine atoms, which can limit its use in certain substitution reactions.
3,4-Dibromo-5-(diphenylphosphanyl)-1H-pyrazole: Lacks the ethenyl group, which can affect its ability to participate in polymerization reactions.
Uniqueness
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole is unique due to the combination of its substituents, which confer a range of chemical reactivities and potential applications. The presence of both bromine atoms and a diphenylphosphanyl group allows for diverse chemical modifications, while the ethenyl group provides additional functionality for polymerization and material science applications.
属性
CAS 编号 |
923035-98-7 |
|---|---|
分子式 |
C17H13Br2N2P |
分子量 |
436.1 g/mol |
IUPAC 名称 |
(4,5-dibromo-2-ethenylpyrazol-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C17H13Br2N2P/c1-2-21-17(15(18)16(19)20-21)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 |
InChI 键 |
GWWJLLQHHWEWNZ-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C(=C(C(=N1)Br)Br)P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)

![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)


![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)



![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
